molecular formula C23H23N5O3 B2649245 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1251588-39-2

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2649245
CAS No.: 1251588-39-2
M. Wt: 417.469
InChI Key: WSKPCMRNMNXROX-UHFFFAOYSA-N
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Description

The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 3,5-dimethylphenoxy group and at position 2 with an N-(2,5-dimethylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-5-6-17(4)19(12-14)25-20(29)13-28-23(30)27-8-7-24-22(21(27)26-28)31-18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKPCMRNMNXROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can occur, especially at the phenoxy and acetamide groups, using reagents like halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The target compound is compared below with structurally related analogs, focusing on substituent variations and their implications.

Structural Modifications and Key Features

Table 1: Structural and Functional Comparison of Analogs
Compound ID R1 (Position 8) R2 (Acetamide) Molecular Weight Key Features References
Target Compound 3,5-Dimethylphenoxy 2,5-Dimethylphenyl Not explicitly reported High lipophilicity due to methyl substituents
4-Chlorobenzylsulfanyl analog 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl Not reported Sulfur-containing group enhances metabolic stability; electron-withdrawing Cl may influence binding
4-Ethoxyphenyl analog 3,5-Dimethylphenoxy 4-Ethoxyphenyl 433.47 Ethoxy group increases polarity and solubility
8-Amino-phenethyl derivative 8-Amino, 2-phenyl Phenethyl chain Not reported Amino group enables hydrogen bonding; potential CNS activity
Lipoic acid conjugate 8-Amino, 2-phenyl Lipoic acid moiety Not reported Antioxidant properties via disulfide linkage
Pesticidal analogs (e.g., flumetsulam) Triazolo-pyrimidine core Sulfonamide substituents Varies Herbicidal activity; distinct agrochemical applications

Analysis of Substituent Effects

  • Lipophilicity vs. Polarity: The target compound’s 3,5-dimethylphenoxy and 2,5-dimethylphenyl groups contribute to high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the 4-ethoxyphenyl analog (MW 433.47) introduces a polar ethoxy group, likely improving solubility .
  • Electron-Donating vs. Electron-Withdrawing Groups :
    The 4-chlorobenzylsulfanyl group in ’s analog introduces an electron-withdrawing chlorine atom, which could alter electronic distribution and receptor interactions compared to the target’s electron-donating methyl groups .

Application-Specific Divergence

While pesticidal analogs () share a triazolo core, their sulfonamide or methoxy substituents align with herbicidal rather than pharmacological uses. This highlights how minor structural changes redirect applications .

Biological Activity

The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1251621-89-2) is a complex organic molecule that incorporates both triazole and pyrazine moieties. Its unique structure suggests potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 435.5 g/mol
  • Structural Features :
    • Triazole and pyrazine rings
    • Phenoxy and acetamide functional groups

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. In particular, it shows selective inhibition of c-Met kinases, which are implicated in several cancers including non-small cell lung cancer and renal cell carcinoma .
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range, indicating strong activity against tumor cells .
  • Case Studies :
    • A significant case study highlighted the use of this compound in preclinical trials where it demonstrated favorable pharmacokinetic properties and significant tumor reduction in animal models .

Structure-Activity Relationship (SAR)

The structure of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide has been analyzed to understand how modifications can enhance its biological activity:

ModificationEffect on Activity
Substitution at the 6-position of the triazole ringIncreased potency against c-Met inhibitors
Alteration of the phenoxy groupModulated selectivity towards different cancer cell lines

Pharmacological Applications

  • Cancer Treatment :
    • The compound has been identified as a promising candidate for further development as an anticancer therapeutic due to its ability to target key signaling pathways involved in tumor growth and metastasis.
  • Potential for Other Applications :
    • Beyond cancer treatment, there is ongoing research into its effects on other conditions related to kinase dysregulation, such as Huntington's disease and inflammatory disorders .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing triazolo-pyrazine acetamide derivatives?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, triazolo-pyrazine intermediates are synthesized via refluxing substituted benzaldehyde with triazole derivatives in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Subsequent amidation steps use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in THF, followed by purification via silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy for confirming substituent positions and stereochemistry.
  • Mass spectrometry (ES/MS) for molecular weight validation .
  • Elemental analysis to verify stoichiometry .
  • Single-crystal X-ray diffraction for resolving molecular geometry and confirming bond parameters (e.g., mean C–C bond length = 0.006 Å, R factor = 0.049) .

Q. How are preliminary biological activities screened for such compounds?

Initial screening often focuses on antioxidant or enzyme-inhibition assays. For example, pyrazolo-benzothiazine acetamide derivatives are tested using DPPH radical scavenging assays to evaluate antioxidant potential, with results compared to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Optimization strategies include:

  • Solvent selection : Replacing ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalyst screening : Testing alternative coupling agents (e.g., EDCI vs. HATU) to reduce side reactions .
  • Temperature control : Monitoring exothermic reactions during amide coupling to prevent decomposition .

Q. What methods are used to resolve stereoisomers or regioisomers in this compound class?

Chiral chromatography with columns like Chiralpak® OD (20% MeOH-DMEA in CO₂) effectively separates enantiomers, achieving >98% enantiomeric excess (ee) . X-ray crystallography further validates stereochemical assignments by confirming absolute configurations .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond angles) require cross-validation:

  • Dynamic NMR experiments to assess conformational flexibility in solution.
  • Computational modeling (DFT calculations) to compare theoretical and experimental geometries .
  • Thermal ellipsoid analysis in crystallography to identify static vs. dynamic disorder .

Q. What mechanistic insights exist for the biological activity of triazolo-pyrazine acetamides?

Studies suggest that the pyrazolo-benzothiazine moiety enhances electron delocalization, improving radical scavenging in antioxidant assays. Substituents like 3,5-dimethylphenoxy groups may modulate lipophilicity, influencing membrane permeability in cellular models .

Methodological Considerations

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR)?

  • Systematic variation : Synthesize analogs with incremental changes (e.g., methyl → ethyl groups) to assess steric/electronic effects.
  • Biological assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition) to ensure reproducibility .
  • Data normalization : Compare results against reference compounds to account for batch-to-batch variability .

Q. What strategies mitigate challenges in scaling up lab-scale synthesis?

  • Process intensification : Transition from batch to flow chemistry for exothermic steps.
  • Purification optimization : Replace column chromatography with recrystallization for cost-effective scale-up .

Tables for Key Data

Q. Table 1: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Ethanol, 4h reflux6590
THF, HATU coupling8295

Q. Table 2: Antioxidant Activity of Derivatives

CompoundDPPH IC₅₀ (µM)Reference
Target compound12.4
Ascorbic acid (std)8.9

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